molecular formula C11H18N2O2 B14765625 tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate

tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate

Cat. No.: B14765625
M. Wt: 210.27 g/mol
InChI Key: PGRFCEIVEXJEGR-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with a cyanating agent. One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine (Et3N) under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Corresponding amine.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: Utilized in the development of novel polymers and materials with unique mechanical and thermal properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical for the therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate
  • tert-Butyl 3-amino-2,2-dimethylazetidine-1-carboxylate
  • tert-Butyl 3-ethoxy-2,2-dimethylazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-7-8(6-12)11(13,4)5/h8H,7H2,1-5H3

InChI Key

PGRFCEIVEXJEGR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)C#N)C

Origin of Product

United States

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